molecular formula C20H18BrN3O4S B2752392 N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-01-1

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2752392
CAS No.: 1005295-01-1
M. Wt: 476.35
InChI Key: XZLHTCUPIXMKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 3-bromophenylcarbamoylmethyl group at position 4 and a 3,4-dimethoxybenzamide moiety at position 2. Its molecular formula is C22H21BrN3O4S (calculated molecular weight: 517.44 g/mol), distinguishing it from analogs with halogen or alkyl substitutions .

Properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLHTCUPIXMKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in the substituents attached to the phenyl ring, influencing molecular interactions and bioactivity:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide Br C22H21BrN3O4S 517.44 High steric bulk; potential for halogen bonding
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide F C20H18FN3O4S 415.44 Smaller substituent; enhanced electronegativity
N-(4-{[(3-Chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide Cl C21H18ClN3O4S 451.91 Intermediate size; moderate electronic effects
N-(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CH3 (x2) C22H23N3O4S 425.50 Electron-donating groups; reduced polarity

Key Observations :

  • Halogen Substituents : Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for Cl) may improve target binding via halogen bonding, a critical interaction in kinase inhibition .
  • Fluorine : The 3-fluoro analog’s smaller size and high electronegativity could enhance metabolic stability and membrane permeability .

Methoxy Group Positioning on the Benzamide Moiety

Variations in methoxy group positions (3,4- vs. 3,5-dimethoxy) alter electronic distribution:

  • 3,4-Dimethoxybenzamide (as in the bromophenyl compound): Electron-donating methoxy groups at positions 3 and 4 may enhance resonance stabilization, favoring π-π stacking with aromatic residues in enzyme active sites .
  • 3,5-Dimethoxybenzamide (as in the fluorophenyl analog): Symmetric substitution could reduce steric hindrance, improving binding to planar targets like DNA topoisomerases .

Bioactivity and Pharmacological Profiles

  • Kinase Inhibition: Thiazole-containing benzamides with halogen substituents (e.g., Cl, Br) show nanomolar IC50 values against tyrosine kinases due to halogen-bond interactions with hinge regions .
  • Antimicrobial Activity : Analogs with electron-withdrawing groups (F, Br) exhibit superior antibacterial activity compared to methyl-substituted derivatives, likely due to enhanced membrane penetration .

Biological Activity

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The following sections provide an in-depth analysis of its biological activity, synthesis, and potential applications.

Structural Characteristics

The compound features a complex structure that includes:

  • Thiazole ring : Known for its biological significance.
  • Bromophenyl group : Enhances pharmacological potential.
  • Methoxybenzamide moiety : Contributes to the compound's overall stability and reactivity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies indicate that it effectively inhibits the growth of various bacterial and fungal species. The thiazole nucleus is particularly noted for its ability to interfere with bacterial lipid biosynthesis, which is crucial for maintaining bacterial cell integrity.

In vitro studies have shown that this compound can inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The results suggest that it may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which are critical for effective cancer treatment.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Introduction of the Bromophenyl Group : Involves the reaction of the thiazole derivative with 3-bromobenzoyl chloride.
  • Carbamoylation : The intermediate is reacted with methyl isocyanate.
  • Methoxylation : Final step using methanol and a suitable catalyst.

Molecular Docking Studies

Molecular docking studies indicate that this compound interacts effectively with various biological targets. It shows promising binding affinity within active sites of proteins involved in microbial resistance and cancer proliferation pathways. These interactions highlight its potential as a lead compound for drug design aimed at overcoming resistance in pathogenic organisms.

Comparative Analysis

The unique combination of functional groups in this compound allows it to exhibit diverse biological activities compared to similar thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-4-methoxybenzamideThiazole and bromophenyl groupsAntimicrobial and anticancer
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideSimilar bromophenyl groupNeurotoxic potential
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamideThiazole derivativeAntimicrobial activity

Case Studies and Research Findings

Recent studies have focused on enhancing the pharmacokinetic properties of thiazole derivatives like this compound through structural modifications. For instance:

  • A study highlighted the development of IDO1 inhibitors incorporating similar structural frameworks that demonstrated significant in vivo target inhibition in cancer models .

These findings emphasize the ongoing research into optimizing this compound for therapeutic applications in cancer treatment and infectious diseases.

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, and how can reaction yields be optimized?

A1. The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives under reflux in ethanol .
  • Step 2: Introduction of the 3-bromophenylcarbamoylmethyl group via amide coupling, employing coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
  • Step 3: Final benzamide formation using 3,4-dimethoxybenzoic acid activated with DCC, followed by purification via column chromatography (silica gel, hexane:ethyl acetate 3:1) .
    Optimization Tips:
  • Control temperature rigorously to prevent decomposition of the bromophenyl moiety.
  • Use TLC (Rf = 0.4 in hexane:EtOAc) for real-time reaction monitoring .

Q. Q2. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

A2. Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify methoxy (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.2–7.5 ppm), and amide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ expected at m/z 503.04 for C21_{21}H19_{19}BrN3_3O3_3S) .
  • X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualizing the 3D structure .

Q. Q3. What preliminary biological screening assays are appropriate for this compound?

A3. Initial screens should focus on:

  • Antimicrobial Activity: Broth microdilution assays against Staphylococcus aureus (MIC) and Escherichia coli (IC50_{50}) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. Q4. How can conflicting data on the compound’s biological activity be resolved?

A4. Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Solubility Issues: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Structural Confirmation: Re-validate compound purity via HPLC (≥95% purity) before biological testing .

Q. Q5. What strategies are effective for improving the compound’s pharmacokinetic properties?

A5. Key approaches include:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) and modify metabolically labile sites (e.g., methoxy groups) .
  • LogP Optimization: Use shake-flask methods to measure partition coefficients; aim for LogP <5 to balance solubility and membrane permeability .

Q. Q6. How can computational methods aid in understanding the compound’s mechanism of action?

A6. Integrate:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase, PDB ID: 1M17) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like Hammett constants for the bromophenyl group .

Q. Q7. What crystallographic challenges are associated with this compound, and how can they be addressed?

A7. Common issues and solutions:

  • Crystal Twinning: Use SHELXD for twin refinement and PLATON to detect twinning .
  • Disorder in Methoxy Groups: Apply restraints (SHELXL commands: DFIX, DANG) during refinement .
  • Data Collection: Optimize using a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data (≤1.0 Å) .

Q. Q8. How can the compound’s reactivity in biological systems be studied experimentally?

A8. Techniques include:

  • Click Chemistry: Introduce an alkyne handle for bioorthogonal tagging with azide-fluorophores in live-cell imaging .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with target proteins (e.g., Kd_d, ΔH) .
  • Metabolite Identification: Use LC-MS/MS to track phase I/II metabolites in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.